![molecular formula C22H21NO9 B13850581 N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine is a compound that serves as an intermediate in the synthesis of other complex molecules. It is particularly noted for its role in the synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, which is identified in the antioxidant polyphenolic fraction of cocoa (Theobroma cacao L.).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves several steps. One method includes the reaction of 3,4-dihydroxybenzaldehyde with malonic acid under specific conditions to form 3,4-dihydroxycinnamic acid. This intermediate is then acetylated to produce 3,4-diacetoxy styrene, which is further reacted to form the final compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available raw materials and mild synthesis conditions. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene, reducing agents, and various catalysts. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of N-[3’,4’-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine
- 3,4-Diacetoxy-1-butene
Eigenschaften
Molekularformel |
C22H21NO9 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H21NO9/c1-12(24)31-19-7-4-14(11-20(19)32-13(2)25)5-8-21(28)23-16(22(29)30)9-15-3-6-17(26)18(27)10-15/h3-8,10-11,16,26-27H,9H2,1-2H3,(H,23,28)(H,29,30)/b8-5+ |
InChI-Schlüssel |
SFHVOBKZISDLOV-VMPITWQZSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


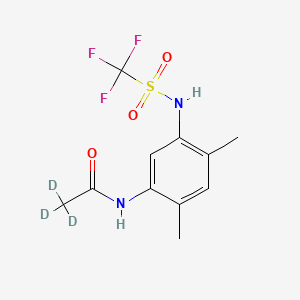
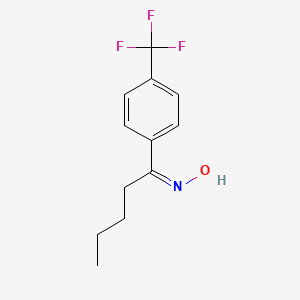
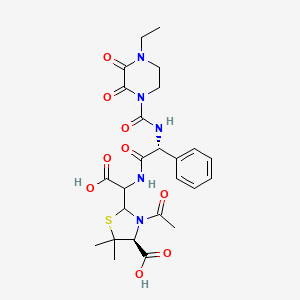
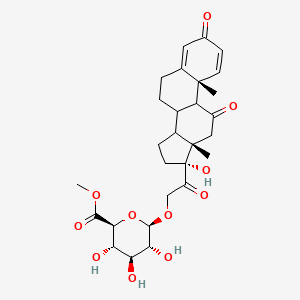
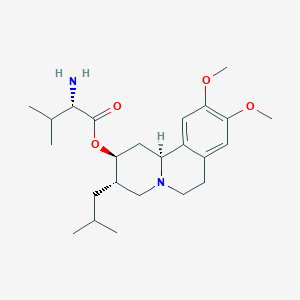
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
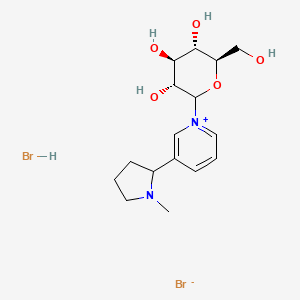
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
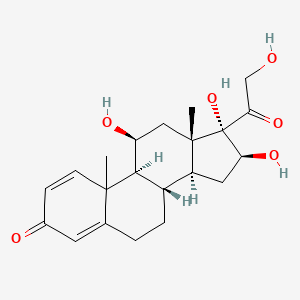

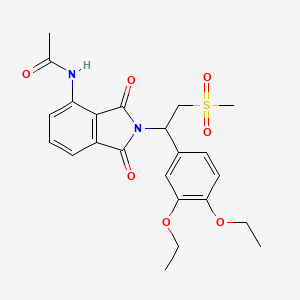
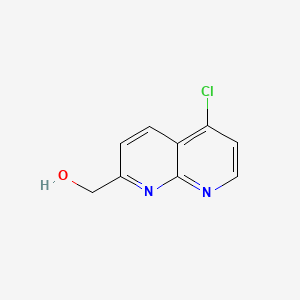
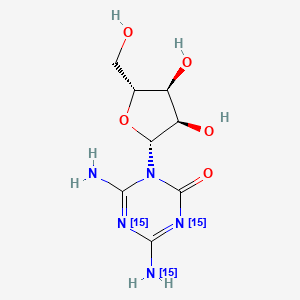
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
